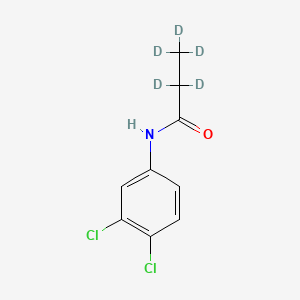

Propanil-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Propanil-d5 (3,4-dichloropropionanilide-d5) is a synthetic chemical compound belonging to the anilide family of pesticides. It is a widely used herbicide that has been in use since the 1950s for controlling weeds in rice paddies and other agricultural crops. Propanil-d5 has been found to be effective in controlling a variety of weeds, including broadleaf weeds, grasses, and sedges. It is also used as a pre-emergent herbicide, meaning it is applied before the weeds have emerged from the soil.

Applications De Recherche Scientifique

Weed Control in Agriculture

Propanil is primarily used as an herbicide for the control of broad-leaved and grass weeds in rice . It works by inhibiting photosynthesis at photosystem II by binding to D1 proteins of the photosystem II complex .

Study of Herbicide Interactions

Propanil has been used in studies to understand herbicide interactions. For instance, research has shown that propanil can antagonize the herbicide penoxsulam when applied to alligatorweed . This means that the effectiveness of penoxsulam is reduced when propanil is also present .

Environmental Impact Studies

The persistence of propanil in soil and aquatic environments, along with the possible accumulation of toxic degradation products such as chloroanilines, is of environmental concern . Studies involving propanil can help understand its environmental impact and develop strategies for its safe use and disposal .

Biodegradation Studies

Propanil and its main catabolic by-product, 3,4-dichloroaniline (3,4-DCA), have been studied in a continuous small-scale bioprocess for degradation . This research can help in the development of effective methods for the removal of propanil from the environment .

Mécanisme D'action

Target of Action

Propanil-d5, a deuterium labeled variant of Propanil , primarily targets the photosynthesis process in plants . The compound inhibits photosynthesis and CO2 fixation, which are vital for the growth and development of plants .

Mode of Action

The mode of action of Propanil-d5 involves the inhibition of photosynthesis and CO2 fixation . Photosynthesis occurs in two stages. In the first stage, photosynthetic reactions capture sunlight energy and yield molecules with high energy content. In the second stage, these molecules react to capture CO2, yielding carbohydrate precursors . Propanil-d5 inhibits the electron transport chain reaction in the first stage and its conversion of CO2 to carbohydrate precursors in the second stage . This inhibition disrupts the photosynthesis process, thereby inhibiting the further development of the plant .

Biochemical Pathways

The degradation pathway of Propanil-d5 involves its transformation to 3,4-dichloroaniline before being completely degraded . This transformation is facilitated by the enzyme aryl acylamidase (AAA), which is present in high levels in certain plants like rice . The AAA enzyme rapidly metabolizes Propanil-d5 to relatively non-toxic 3,4-dichloroaniline .

Pharmacokinetics

It is known that propanil, the parent compound of propanil-d5, is moderately soluble in water . This suggests that Propanil-d5 may have similar solubility characteristics, which could impact its bioavailability.

Result of Action

The primary result of Propanil-d5’s action is the inhibition of plant growth and development . By inhibiting photosynthesis and CO2 fixation, Propanil-d5 disrupts the energy production process in plants, leading to their eventual death .

Propriétés

IUPAC Name |

2,2,3,3,3-pentadeuterio-N-(3,4-dichlorophenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c1-2-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13)/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFULEKSKNZEWOE-ZBJDZAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)NC1=CC(=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanil-d5 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol](/img/structure/B590397.png)

![Cyclopropa[2,3]pyrrolo[1,2-A]pyrazine](/img/structure/B590398.png)

![4-[3-(4-Hydroxyphenylethylamino)butyl]phenol](/img/structure/B590400.png)

![4-[3-[Bis[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol](/img/structure/B590402.png)

![(2S)-4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid](/img/structure/B590415.png)